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Compound of Interest

Compound Name: Strontium nitride

Cat. No.: B576871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison and experimental validation of the anti-bixbyite

crystal structure of strontium nitride (Sr3N2). The anti-bixbyite structure is the experimentally

accepted crystal lattice for Sr3N2. This document summarizes the crystallographic data, details

the experimental protocols for its validation, and presents a logical workflow for its structural

determination.

Comparison of Crystallographic Data: Sr3N2
While alternative crystal structures for Sr3N2 are not prominently discussed or experimentally

validated in the scientific literature, a comparison can be made between experimentally

referenced data and modern theoretical calculations for the established anti-bixbyite structure.

This comparison serves to validate the structural model.
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Parameter
Experimental Reference
(Anti-Bixbyite)

Theoretical Calculation
(Anti-Bixbyite)

Crystal System Cubic Cubic

Space Group Ia-3 (No. 206) Ia-3 (No. 206)

Lattice Constant (a)

Value not explicitly found in a

primary experimental paper

with refinement

10.03 Å

Formula Units (Z) 16 16

Calculated Density
Dependent on experimental

lattice constant
3.87 g/cm³

Atomic Positions

Sr at 24d (-0.03, 0, 1/4), N1 at

8b (1/4, 1/4, 1/4), N2 at 24d (x,

x, x) with x ≈ 3/8

Sr at 24d (-0.031, 0, 0.25), N1

at 8b (0.25, 0.25, 0.25), N2 at

24d (0.385, 0.385, 0.385)

Note: The experimental atomic positions are generalized from the anti-bixbyite structure type,

as a specific modern Rietveld refinement paper for Sr3N2 with detailed atomic coordinates was

not identified in the literature search. The theoretical data is sourced from the Materials Project.

Experimental Protocols
The validation of the anti-bixbyite crystal structure of Sr3N2 involves two key experimental

stages: synthesis of the material and its structural characterization using diffraction techniques.

Synthesis of Strontium Nitride (Sr3N2)
A common method for the synthesis of high-purity strontium nitride is the direct reaction of

strontium metal with nitrogen gas at elevated temperatures.

Materials and Equipment:

Strontium metal (chunks or turnings)

High-purity nitrogen gas (N2)
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Tube furnace capable of reaching at least 800°C

Alumina or other inert crucible

Glovebox or inert atmosphere environment

Procedure:

Inside an inert atmosphere glovebox, place a known quantity of strontium metal into an

alumina crucible.

Position the crucible within the quartz tube of the tube furnace.

Seal the tube furnace and purge with high-purity nitrogen gas for an extended period to

remove any residual oxygen and moisture.

While maintaining a constant flow of nitrogen gas, heat the furnace to a temperature in the

range of 500-800°C.

Hold the temperature for several hours to ensure complete reaction of the strontium metal

with nitrogen. The reaction is as follows: 3Sr + N2 → Sr3N2.

After the reaction is complete, cool the furnace to room temperature under the nitrogen

atmosphere.

Transfer the resulting Sr3N2 product, typically a dark-colored powder, to an inert atmosphere

storage container.

Structural Characterization by Powder X-ray Diffraction
(PXRD) and Rietveld Refinement
Powder X-ray diffraction is the primary technique used to determine and validate the crystal

structure of polycrystalline materials like Sr3N2. Rietveld refinement of the resulting diffraction

pattern provides detailed structural parameters.

Equipment:

Powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα)
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Sample holder

Rietveld refinement software (e.g., GSAS, FullProf, TOPAS)

Procedure:

Finely grind a small amount of the synthesized Sr3N2 powder in an agate mortar and pestle

under an inert atmosphere to ensure random crystal orientation.

Mount the powdered sample onto the sample holder. A zero-background sample holder is

recommended to minimize background noise in the diffraction pattern.

Place the sample holder into the diffractometer.

Collect a powder X-ray diffraction pattern over a wide 2θ range (e.g., 10-120°) with a slow

scan speed and small step size to obtain high-resolution data.

Perform a Rietveld refinement on the collected diffraction data:

Initial Model: Use the anti-bixbyite crystal structure (space group Ia-3) with approximate

lattice parameters and atomic positions for Sr and N as the starting model.

Refinement Parameters: Sequentially refine the following parameters: scale factor,

background coefficients, lattice parameters, peak profile parameters (e.g., Caglioti

parameters U, V, W), and atomic coordinates.

Goodness of Fit: Assess the quality of the refinement by monitoring the goodness-of-fit

indicators (e.g., Rwp, Rp, χ²). A good fit is indicated by low R-values and a flat difference

plot between the observed and calculated diffraction patterns.

The final refined parameters, including the precise lattice constant and atomic positions,

provide experimental validation of the anti-bixbyite crystal structure for Sr3N2.

Visualizations
The following diagrams illustrate the logical workflow for the experimental validation of the

Sr3N2 crystal structure.
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Caption: Experimental workflow for the synthesis and structural validation of Sr3N2.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b576871?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypothesized Structure:
Anti-Bixbyite (Ia-3)

Rietveld Refinement
against Anti-Bixbyite Model

Synthesis of Sr3N2 Sample

Powder X-ray Diffraction
Data Collection

Experimental Validation:
Goodness-of-Fit Parameters

(Low Rwp, χ²)

Click to download full resolution via product page

Caption: Logical flow for the validation of the anti-bixbyite structure of Sr3N2.

To cite this document: BenchChem. [Experimental Validation of the Anti-Bixbyite Crystal
Structure of Strontium Nitride (Sr3N2)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b576871#experimental-validation-of-the-anti-bixbyite-
crystal-structure-of-sr3n2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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